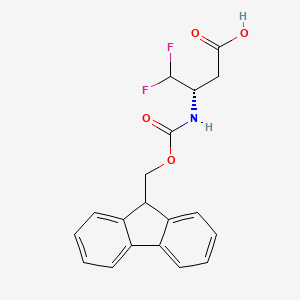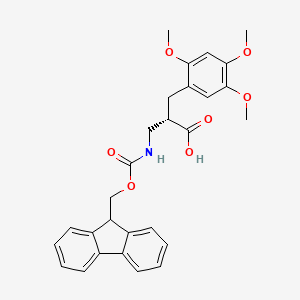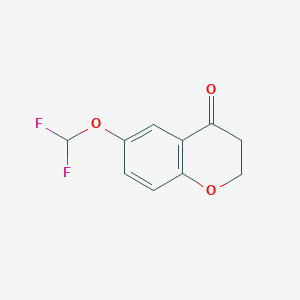![molecular formula C25H35ClF3N7O5 B12961028 N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)
N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions could include derivatives with modified substituents or spiro ring variations.
Applications De Recherche Scientifique
N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5
Medicinal Chemistry: Investigating its pharmacological properties, such as receptor binding affinity, enzyme inhibition, or cellular effects.
Biological Studies: Assessing its impact on cellular pathways, protein interactions, or gene expression.
Industry: Developing novel materials or catalysts based on its unique structure.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action, including the pathways it modulates.
Comparaison Avec Des Composés Similaires
While detailed information on similar compounds is scarce, we can compare N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate with related spiro compounds. Its uniqueness lies in the combination of the guanidinoacetamido group, the spiro[5.5]undecane scaffold, and the trifluoroacetate moiety.
Remember that further research and experimental data are essential to fully understand this intriguing compound’s properties and applications .
Propriétés
Formule moléculaire |
C25H35ClF3N7O5 |
|---|---|
Poids moléculaire |
606.0 g/mol |
Nom IUPAC |
N'-(4-chlorophenyl)-N-[1-[2-[[2-(diaminomethylideneamino)acetyl]amino]ethyl]-1-azaspiro[5.5]undecan-4-yl]oxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H34ClN7O3.C2HF3O2/c24-16-4-6-17(7-5-16)29-20(33)21(34)30-18-8-12-31(23(14-18)9-2-1-3-10-23)13-11-27-19(32)15-28-22(25)26;3-2(4,5)1(6)7/h4-7,18H,1-3,8-15H2,(H,27,32)(H,29,33)(H,30,34)(H4,25,26,28);(H,6,7) |
Clé InChI |
PYTWLBRRDKAVQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CC(CCN2CCNC(=O)CN=C(N)N)NC(=O)C(=O)NC3=CC=C(C=C3)Cl.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


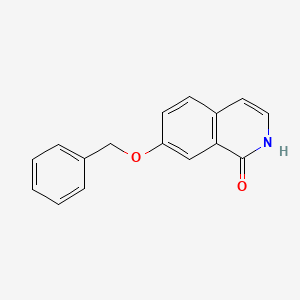


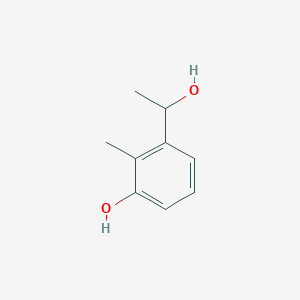

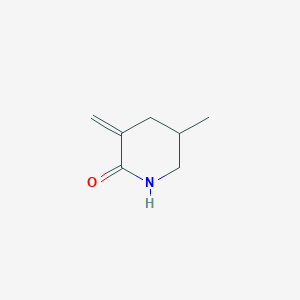
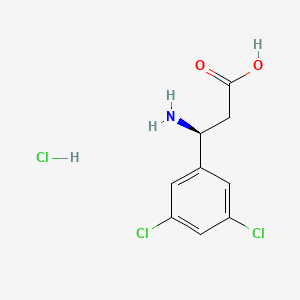
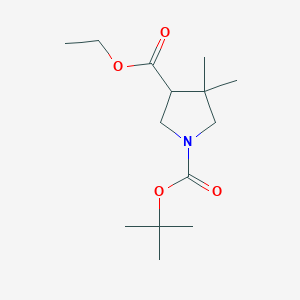
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
